molecular formula C12H23NO3 B6629101 N-[(1-hydroxycyclohexyl)methyl]-2-methoxy-2-methylpropanamide

N-[(1-hydroxycyclohexyl)methyl]-2-methoxy-2-methylpropanamide

Cat. No.: B6629101
M. Wt: 229.32 g/mol
InChI Key: JCGCLNOUOFFEIN-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclohexyl)methyl]-2-methoxy-2-methylpropanamide is an organic compound with a complex structure that includes a cyclohexyl ring, a hydroxyl group, and an amide functional group

Properties

IUPAC Name

N-[(1-hydroxycyclohexyl)methyl]-2-methoxy-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,16-3)10(14)13-9-12(15)7-5-4-6-8-12/h15H,4-9H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGCLNOUOFFEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1(CCCCC1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclohexyl)methyl]-2-methoxy-2-methylpropanamide typically involves the following steps:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxyl group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Amide formation: The final step involves the reaction of the hydroxylated cyclohexyl compound with 2-methoxy-2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclohexyl)methyl]-2-methoxy-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1-hydroxycyclohexyl)methyl]-2-methoxy-2-methylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclohexyl)methyl]-2-methoxy-2-methylpropanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-hydroxycyclohexyl)methyl]-2-methylpropanamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    N-[(1-hydroxycyclohexyl)methyl]-2-methoxypropanamide: Lacks the methyl group, which may influence its steric properties and interactions with biological targets.

Uniqueness

N-[(1-hydroxycyclohexyl)methyl]-2-methoxy-2-methylpropanamide is unique due to the presence of both a methoxy and a methyl group, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with specific molecular targets.

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